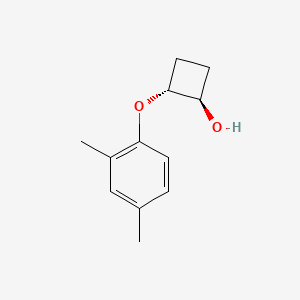
2-Amino-3-azidopropanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-azidopropanoic acid;hydrochloride, also known as ®-2-Amino-3-azidopropanoic acid hydrochloride, is a compound with significant applications in various scientific fields. It is a derivative of alanine, where the amino group is substituted with an azido group. This compound is often used in click chemistry and peptide synthesis due to its unique reactivity.
作用机制
Target of Action
The primary targets of 2-Amino-3-azidopropanoic acid;hydrochloride are bacterial cells . This compound is a type of unnatural D-amino acid that can be incorporated into bacterial cell walls .
Mode of Action
This compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls . This interaction results in the modification of the bacterial cell walls.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of bacterial cell walls . The downstream effects of this pathway alteration include changes in the structure and function of the bacterial cell walls.
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the bacterial cell walls . These changes can affect the integrity and function of the bacterial cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
生化分析
Biochemical Properties
The role of 2-Amino-3-azidopropanoic acid;hydrochloride in biochemical reactions is quite diverse. It interacts with a range of enzymes, proteins, and other biomolecules
Cellular Effects
This compound influences cell function in several ways It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . It can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-azidopropanoic acid;hydrochloride typically involves the azidation of alanine derivatives. One common method is the reaction of 3-bromoalanine with sodium azide in an aqueous solution, followed by acidification with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve moderate temperatures and careful control of pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Amino-3-azidopropanoic acid;hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and appropriate solvents like dimethyl sulfoxide (DMSO).
Substitution Reactions: Nucleophiles such as amines or thiols, often in polar solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C), and solvents like ethanol.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted amino acids.
Reduction Reactions: 2-Amino-3-aminopropanoic acid derivatives.
科学研究应用
2-Amino-3-azidopropanoic acid;hydrochloride has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and peptide synthesis.
Biology: Incorporated into proteins to study protein function and interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and biochemical reagents.
相似化合物的比较
Similar Compounds
- 3-Azido-D-alanine hydrochloride
- N6-(2-Azidoethoxy)carbonyl-L-lysine hydrochloride
- L-Azidohomoalanine hydrochloride
Uniqueness
2-Amino-3-azidopropanoic acid;hydrochloride is unique due to its specific structure and reactivity. The presence of both an amino group and an azido group allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in chemistry, biology, and industry.
属性
IUPAC Name |
2-amino-3-azidopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2.ClH/c4-2(3(8)9)1-6-7-5;/h2H,1,4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDWRZHPCDDSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)
![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
![1-(OXAN-4-YL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE](/img/structure/B2703275.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2703276.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

